molecular formula C10H8N2S2 B1620598 2-Thiazolecarbothioamide,4-phenyl- CAS No. 214352-08-6

2-Thiazolecarbothioamide,4-phenyl-

Cat. No.: B1620598
CAS No.: 214352-08-6
M. Wt: 220.3 g/mol
InChI Key: AMSAGSXZGUYLEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thiazolecarbothioamide,4-phenyl- is a heterocyclic compound that features a thiazole ring substituted with a phenyl group at the 4-position and a carbothioamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiazolecarbothioamide,4-phenyl- typically involves the Hantzsch thiazole synthesis. This method includes the condensation of thioamides with α-haloketones under reflux conditions. For instance, the reaction of thioamide with phenacyl bromide in the presence of a base such as triethylamine can yield the desired thiazole derivative .

Industrial Production Methods: While specific industrial production methods for 2-Thiazolecarbothioamide,4-phenyl- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Thiazolecarbothioamide,4-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the thiazole ring.

Scientific Research Applications

2-Thiazolecarbothioamide,4-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiazolecarbothioamide,4-phenyl- involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: 2-Thiazolecarbothioamide,4-phenyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its carbothioamide group provides additional sites for chemical modification, enhancing its versatility in synthetic applications.

Properties

CAS No.

214352-08-6

Molecular Formula

C10H8N2S2

Molecular Weight

220.3 g/mol

IUPAC Name

4-phenyl-1,3-thiazole-2-carbothioamide

InChI

InChI=1S/C10H8N2S2/c11-9(13)10-12-8(6-14-10)7-4-2-1-3-5-7/h1-6H,(H2,11,13)

InChI Key

AMSAGSXZGUYLEQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=S)N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.